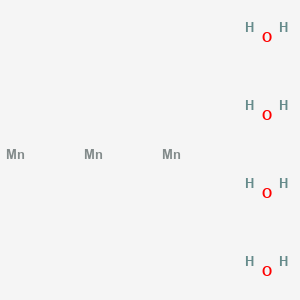
1-Deutérioéthénylbenzène
Vue d'ensemble
Description
1-Deuterioethenylbenzene, also known as styrene-α-d1, is a deuterated derivative of styrene. It is characterized by the replacement of one hydrogen atom in the vinyl group with a deuterium atom. This compound has the molecular formula C8H7D and a molecular weight of 105.16 g/mol . The presence of deuterium makes it a valuable compound in various scientific studies, particularly in the field of isotopic labeling.
Applications De Recherche Scientifique
1-Deuterioethenylbenzene has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1-Deuterioethenylbenzene, also known as Styrene-α-d1 , is a chemical compound used in various applications More research is needed to identify its primary targets and their roles.
Mode of Action
The mode of action of 1-Deuterioethenylbenzene is not well-understood due to the lack of comprehensive studies on this compound. It’s important to note that the interaction of a compound with its targets can lead to various changes at the molecular and cellular levels. Without specific information on the targets of 1-deuterioethenylbenzene, it’s challenging to provide a detailed explanation of its mode of action .
Biochemical Pathways
The biochemical pathways affected by 1-Deuterioethenylbenzene are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in a cell, and they play a crucial role in various biological processes. Understanding the pathways affected by a compound can provide insights into its downstream effects .
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s known that deuterium substitution can influence the metabolic stability of a compound, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of 1-Deuterioethenylbenzene’s action are not well-documented. These effects can range from changes in gene expression to alterations in cellular processes. More research is needed to elucidate these effects .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. Specific information on how these factors influence the action of 1-deuterioethenylbenzene is currently lacking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Deuterioethenylbenzene can be synthesized through several methods. One common approach involves the deuteration of styrene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure selective deuteration at the vinyl position .
Industrial Production Methods: Industrial production of 1-deuterioethenylbenzene often involves the use of deuterated reagents and catalysts to achieve high isotopic purity. The process may include steps such as distillation and purification to remove any impurities and ensure the desired isotopic composition .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Deuterioethenylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation: Deuterated benzaldehyde, deuterated benzoic acid
Reduction: Deuterated ethylbenzene
Substitution: Deuterated halostyrenes, deuterated nitrostyrenes
Comparaison Avec Des Composés Similaires
Deuterated Benzene: Another deuterated aromatic compound used in NMR spectroscopy and other analytical techniques.
Deuterated Ethylbenzene: A deuterated derivative of ethylbenzene, used in similar applications as 1-deuterioethenylbenzene.
Uniqueness: 1-Deuterioethenylbenzene is unique due to its specific isotopic labeling at the vinyl position, which makes it particularly valuable in studies involving vinyl group transformations. Its selective deuteration provides insights into reaction mechanisms and pathways that are not easily achievable with non-deuterated compounds.
Propriétés
IUPAC Name |
1-deuterioethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514647 | |
| Record name | (1-~2~H)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-80-2 | |
| Record name | Ethenyl-1-dbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-~2~H)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene-a-d1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)












